Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide
Description
Structural Uniqueness and Pharmacophoric Significance of the Benzothiazolo-Triazole Core
The molecular architecture of Benzothiazolo[2,3-c]triazole-1(9aH)-carboxamide features a bicyclic system where a benzothiazole moiety annulates with a 1,2,4-triazole ring at positions 2 and 3, creating a planar, conjugated π-system (Figure 1). This fusion generates three distinct heteroatom-rich regions:
- Thiazole sector : Sulfur at position 1 and nitrogen at position 3, contributing to electrophilic reactivity
- Triazole domain : N2 and N4 atoms enabling hydrogen-bond acceptor functionality
- Carboxamide substituent : A secondary amide group at N1 enhancing solubility and target recognition
Table 1: Comparative Structural Features of Benzo-Fused Thiazolo-Triazole Derivatives
The pharmacophoric superiority arises from:
- Multi-modal hydrogen bonding : Triazole N2/N4 atoms serve as hydrogen-bond acceptors, while the carboxamide NH provides donor capacity
- Enhanced π-π stacking : Fused aromatic system enables strong interactions with tyrosine/phenylalanine-rich protein domains
- Metabolic resistance : Triazole ring protects thiazole sulfur from oxidative degradation
Density functional theory (DFT) calculations on analogous structures reveal a HOMO-LUMO gap of 4.3 eV, indicating favorable charge transfer characteristics for target engagement. Molecular electrostatic potential maps show pronounced negative charge localization at triazole N4 (-0.32 e) and thiazole S1 (-0.28 e), suggesting nucleophilic attack susceptibility at these positions.
Historical Evolution of Thiazolo-Triazole Hybrids in Medicinal Chemistry
The development timeline of thiazolo-triazole hybrids demonstrates three distinct eras:
1.2.1. Early Synthetic Period (1950–1990)
Initial synthesis relied on high-temperature cyclocondensation of thioamides with hydrazine derivatives, yielding simple triazolo[3,4-b]benzothiazoles. These methods suffered from poor regioselectivity (<40% yield) and limited functional group tolerance.
1.2.2. Click Chemistry Revolution (2001–2015)
The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled precise construction of 1,2,3-triazole-thiazole hybrids. A landmark study achieved 75% yield for S-propargyl mercaptobenzothiazole derivatives via CuSO₄/sodium ascorbate catalysis in aqueous tert-butanol.
1.2.3. Computational Design Era (2016–Present)
Modern workflows integrate DFT-based molecular orbital analysis with automated docking simulations. For Benzothiazolo[2,3-c]triazole-1(9aH)-carboxamide analogues, B3LYP/6-31+G(d,p) calculations optimized:
- Torsional angles between benzothiazole and triazole planes (12.3° deviation from coplanarity)
- ¹H NMR chemical shift predictions within 0.3 ppm experimental error
- ADMET profiles screening for blood-brain barrier permeability (LogBB = -0.7)
Table 2: Evolution of Synthetic Methodologies for Thiazolo-Triazole Cores
| Methodology | Period | Key Innovation | Yield Improvement | Regioselectivity Control |
|---|---|---|---|---|
| Thermal Cyclization | 1950–2000 | Benzothiazole-thiourea condensation | 30–45% | Low |
| Microwave Synthesis | 2005–2010 | Rapid dielectric heating (150°C, 20 min) | 55–60% | Moderate |
| Click Chemistry | 2010–2020 | Cu(I)-catalyzed azide-alkyne coupling | 65–75% | High |
| Flow Reactor Systems | 2020–2025 | Continuous [3+2] cycloaddition | 82–88% | Excellent |
Recent breakthroughs include the 2024 development of 2H-thiazolo[4,5-d]triazole derivatives via sulfone-directed functionalization, demonstrating unprecedented [5-5]-fused ring systems. These advancements underscore the compound's role as a versatile scaffold for COX-2 inhibition (docking score -9.2 kcal/mol vs. celecoxib -10.1 kcal/mol) and antimicrobial targeting (CYP51 binding ΔG = -8.4 kcal/mol).
Structure
3D Structure
Properties
CAS No. |
41814-82-8 |
|---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3aH-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-8(14)13-9-12(5-11-13)6-3-1-2-4-7(6)15-9/h1-5,9H,(H2,10,14) |
InChI Key |
HYQYGRLJAMAJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN(C3S2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Deprotection and Oxidative Cyclization
Deprotection of the PMB group in triazoles (3a–3s ) is performed using triflic acid and anisole in trifluoroacetic acid (TFA) at 0°C under argon, yielding free thiols (4a–4s ). These thiols undergo oxidative cyclization in dimethyl sulfoxide (DMSO) at 100°C for 4 hours, forming disulfide intermediates (5a–5s ) that subsequently cyclize to the target tricyclic compounds (6a–6s ) in 82–83% yields (Table 1).
Table 1: Optimization of Oxidative Cyclization Conditions
| Entry | Oxidant | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6 | DMSO | 100 | 4 | 83 |
| 8 | DMSO + I₂ | 100 | 4 | 82 |
Key advantages of this method include high functional group tolerance (e.g., halides, amines, esters) and scalability. For instance, carboxylic acid derivatives (3m ) are accessible via hydrolysis of ester precursors (3m′ ).
Mechanistic Insights into Key Steps
Oxidative Disulfide Formation
The conversion of free thiols (4a–4s ) to disulfides (5a–5s ) in DMSO proceeds via a radical-mediated pathway. Nuclear magnetic resonance (NMR) studies confirm the intermediacy of disulfide species, with distinct singlet peaks observed at 8.70 ppm (disulfide) and 9.64 ppm (tricyclic product) in H-NMR spectra. Thermal activation at 100°C facilitates C–H bond functionalization, enabling intramolecular cyclization through deprotonation of the triazole carbon.
Challenges and Limitations
Despite its advantages, the synthesis faces limitations:
-
Variable Yields in Triazole Formation : The use of N,N-dimethylformamide azine dihydrochloride results in inconsistent yields (10–72%) due to reagent degradation and side reactions.
-
Sensitivity of Functional Groups : Halogenated derivatives (3n–3q ) undergo partial dehalogenation, while aminopyridines (3i–3j ) are prone to deamination.
-
High-Temperature Requirements : Prolonged heating at 150°C during triazole synthesis risks decomposition of thermally labile substrates .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield disulfide derivatives, while substitution reactions can introduce various functional groups into the heterocyclic core.
Scientific Research Applications
Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives has been achieved through several methods. One notable approach involves a tandem intermolecular C–N bond formation followed by an intramolecular C–S bond formation. This method utilizes o-bromo-arylisothiocyanates and aroylhydrazides as starting materials and employs copper(II) chloride as a catalyst in aqueous conditions to yield high overall product yields .
Biological Activities
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives exhibit a range of biological activities that make them valuable in pharmaceutical applications:
- Antifungal Properties : Compounds derived from benzo[4,5]thiazolo[2,3-c][1,2,4]triazole have shown promising antifungal activity. For example, tricyclazole is a commercially available fungicide used to combat rice blast disease .
- Antitumor Activity : Several derivatives demonstrate significant antitumor properties. For instance, certain compounds have been evaluated against various cancer cell lines (e.g., PC-3 and HeLa) with notable cytotoxic effects and low IC50 values indicating high potency .
- Anticonvulsant Effects : Some derivatives have exhibited anticonvulsant activity in preclinical studies. This suggests potential use in treating epilepsy and other seizure disorders .
- Anti-inflammatory Activity : Research indicates that certain benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives possess anti-inflammatory properties that could be beneficial in managing inflammatory diseases .
Case Study 1: Antifungal Applications
A study highlighted the effectiveness of tricyclazole against rice blast disease caused by Magnaporthe oryzae. The compound was found to inhibit fungal growth effectively at low concentrations. This demonstrates its practical application in agriculture as a fungicide.
Case Study 2: Antitumor Research
In vitro studies have shown that specific derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole exhibit cytotoxicity against various cancer cell lines. For example:
- Compound A demonstrated an IC50 value of 0.096 μM against A549 lung cancer cells.
- Compound B showed significant activity against the HeLa cell line with an IC50 value of 0.63 μM.
These findings suggest the potential for development into anticancer therapies.
Case Study 3: Anticonvulsant Activity
Research conducted on a series of synthesized benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives revealed their anticonvulsant properties through animal model testing. The compounds were tested using the maximal electroshock seizure test (MEST), showing efficacy comparable to standard anticonvulsants.
Mechanism of Action
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Efficiency :
- The target compound’s synthesis via C-H functionalization (yields 80–90%) outperforms traditional methods like photochemical cyclization (yields ≤50%) or copper catalysis (60–75%) .
- Substituents such as nitriles or carboxylic acids enhance solubility and bioactivity but require post-synthetic modifications .
Bioactivity: Antimicrobial Activity: Thiazolidinone hybrids (e.g., 6g) exhibit superior activity (MIC = 4 µg/mL against E. coli) compared to the carboxamide derivative (MIC = 8 µg/mL) due to enhanced membrane penetration . Antitumor Potential: The nitrile derivative (6l) shows selective cytotoxicity (IC₅₀ = 2.1 µM against HeLa), while the methyl-substituted analog (6b) is less potent (IC₅₀ = 12.5 µM) . Immunomodulation: Imidazo[2,1-b]benzothiazoles lack the triazole core but show stronger IL-2 suppression (90% at 10 µM) than the target compound (70% at same concentration) .
Limitations: The carboxamide derivative’s narrow substrate scope in synthesis (e.g., sensitivity to steric hindrance) restricts functional group diversification . Thiazolidinone hybrids, while potent, face metabolic instability in vivo due to esterase susceptibility .
Comparative Data Table: Antimicrobial Activity
Biological Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound and its derivatives.
Overview of Synthesis
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves several methods:
- Oxidative Cyclization : A common approach involves the reaction of mercaptophenyl derivatives with hydrazides under basic conditions to form the desired tricyclic structure. This method has been optimized for higher yields and efficiency using catalysts like CuCl₂·2H₂O in aqueous conditions .
- Functionalization : Various functional groups can be introduced to enhance biological activity. For example, the incorporation of electron-donating or electron-withdrawing groups on the benzene ring has been shown to affect the compound's potency against various biological targets .
Antitumor Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives have demonstrated significant antitumor properties. In a study evaluating cytotoxicity against three cancer cell lines (Hep3B, A549, and MCF-7), several derivatives exhibited IC₅₀ values in the low micromolar range . Notably:
- Compound 13c showed the highest cytotoxicity with an IC₅₀ value significantly lower than that of standard chemotherapeutics.
- Compounds 13f-13i also displayed promising growth inhibitory activities against a panel of 60 cancer cell lines evaluated by the National Cancer Institute (NCI) .
Antibacterial Activity
Research indicates that benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives possess notable antibacterial properties. Studies have reported:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against various Gram-positive and Gram-negative bacteria.
- Specific derivatives containing halogen substituents showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics like chloramphenicol .
Anti-inflammatory and Anticonvulsant Effects
Some derivatives have also been investigated for their anti-inflammatory and anticonvulsant activities:
- Anti-inflammatory Activity : Certain compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
- Anticonvulsant Properties : Other studies indicated that specific benzo[4,5]thiazolo derivatives could reduce seizure frequency in animal models .
Comparative Data Table
The following table summarizes key findings regarding the biological activity of selected benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives:
| Compound | Biological Activity | IC₅₀ (µM) | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| 13c | Antitumor | < 1 | - | Highest activity in NCI screening |
| 13f | Antitumor | ~2 | - | Significant growth inhibition |
| - | Antibacterial | - | 0.25 - 32 | Effective against MRSA |
| - | Anti-inflammatory | - | - | Inhibition of cytokines |
| - | Anticonvulsant | - | - | Reduced seizure frequency |
Case Studies
- Cytotoxicity Study : A series of benzo[4,5]thiazolo derivatives were tested against various cancer cell lines. The study highlighted that modifications at specific positions on the triazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antibacterial Screening : A comprehensive assessment of several derivatives against a panel of bacterial strains revealed that compounds with specific functional groups exhibited superior antibacterial activity compared to traditional antibiotics .
Q & A
What are the key synthetic challenges in preparing Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide derivatives, and how can they be mitigated?
Level : Basic (Synthesis)
Answer :
The synthesis of this heterocyclic system faces challenges such as:
- Low yields and instability : During the formation of triazole intermediates (e.g., 3b–3s), yields are highly variable (e.g., 41% for 9g) due to decomposition risks, particularly under prolonged heating (150°C for 16 hours) .
- Undesired side reactions : Loss of the p-methoxyphenyl protecting group can lead to unintended benzo[4,5]thiazolo derivatives as byproducts .
Mitigation strategies : - Use alkaline conditions to prevent self-condensation of intermediates like 2-aminothiophenol derivatives .
- Optimize reaction time and temperature to balance cyclization efficiency and stability .
- Employ PhI(OAc)₂-mediated oxidative cyclization for milder conditions (room temperature, one-pot reactions) to improve functional group tolerance .
How can oxidative cyclization using PhI(OAc)₂ improve the synthesis of benzo-fused triazole systems?
Level : Advanced (Methodology)
Answer :
PhI(OAc)₂ enables a one-pot, two-step synthesis under mild conditions, addressing limitations of traditional thermal cyclization:
- Scope : Tolerates electron-withdrawing/donating groups (e.g., nitro, chloro) on aryl rings without decomposition .
- Mechanistic advantage : Facilitates C–H bond functionalization, avoiding pre-functionalized substrates .
- Limitations : Bulky substituents (e.g., ortho-methyl groups) hinder cyclization due to steric effects. For example, derivatives with ortho-substituted aryl groups show <30% yield .
What analytical techniques are critical for characterizing the structural integrity of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives?
Level : Basic (Characterization)
Answer :
Key techniques :
How do substituents on the triazole core influence the antiproliferative activity of these compounds?
Level : Advanced (Biological Activity)
Answer :
Substituents significantly modulate activity:
- Electron-withdrawing groups (e.g., Cl) : Enhance cytotoxicity. For example, 3-(4-chlorobenzyl) derivatives show GI₅₀ <10 nM against 24/60 cancer cell lines .
- Bulkier groups (e.g., indole-methylidene) : Improve selectivity for leukemia cells (e.g., Jurkat cells) via apoptosis induction, as shown by annexin V assays .
- Kinase profiling : Derivatives with sulfonamide moieties exhibit inhibition of tumor-associated carbonic anhydrases (CA IX/XII), linked to hypoxia-selective anticancer effects .
How can researchers reconcile contradictory data on synthetic yields across different methodologies?
Level : Advanced (Data Analysis)
Answer :
Contradictions arise from:
- Reaction conditions : Thermal cyclization (150°C) vs. oxidative cyclization (room temperature) lead to yield disparities (e.g., 41% vs. 60–75%) .
- Substrate sensitivity : Electron-deficient aryl rings stabilize intermediates in PhI(OAc)₂-mediated reactions but decompose under thermal stress .
Resolution : - Compare reaction parameters (temperature, catalyst) and substrate scope systematically.
- Use kinetic studies to identify decomposition pathways .
What strategies are recommended for optimizing reaction conditions to minimize byproduct formation?
Level : Advanced (Process Optimization)
Answer :
- Protecting groups : Introduce p-methoxyphenyl groups to shield reactive thiols during intermediate synthesis .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .
- Catalyst screening : Test alternatives to NaBH₄ (e.g., Zn/HCl) for disulfide reduction to improve efficiency .
How can computational methods complement experimental studies on these compounds?
Level : Advanced (Mechanistic Studies)
Answer :
- Docking studies : Predict binding modes to kinases (e.g., EGFR, VEGFR2) for derivatives with triazole-thiadiazole hybrids .
- DFT calculations : Analyze electronic effects of substituents on cyclization energetics to guide synthetic routes .
- MD simulations : Study stability of protein-ligand complexes for anticancer candidates (e.g., CA XII inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
